![molecular formula C21H16ClN3O B7703604 N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide CAS No. 900757-66-6](/img/structure/B7703604.png)
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide, also known as BIX-01294, is a small molecule inhibitor that targets G9a and GLP, two histone methyltransferases involved in epigenetic regulation. BIX-01294 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Wirkmechanismus
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide exerts its inhibitory effect on G9a and GLP by binding to their SET domains, which are responsible for catalyzing the methylation of histone H3 lysine 9 (H3K9). This leads to a decrease in H3K9 methylation, which in turn affects the chromatin structure and gene expression patterns.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and context. It can induce apoptosis, senescence, and autophagy in cancer cells, while promoting neuronal differentiation and synaptogenesis in neural stem cells. This compound has also been reported to modulate the immune response and inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide has several advantages as a research tool, including its high potency, selectivity, and specificity for G9a and GLP. It can be easily synthesized and purified, and its effects can be easily measured using various assays, such as Western blotting, ChIP-seq, and RNA-seq. However, this compound also has some limitations, such as its potential off-target effects, toxicity, and instability in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of G9a and GLP, which could be used as potential therapeutics for cancer and other diseases. Another direction is the investigation of the epigenetic mechanisms underlying the effects of this compound, such as the identification of its target genes and downstream signaling pathways. Additionally, the use of this compound in combination with other epigenetic modifiers or chemotherapeutic agents could be explored to enhance its efficacy and reduce its toxicity.
Synthesemethoden
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzimidazole, followed by reduction, acylation, and methylation steps. The final product is obtained through purification and characterization processes.
Wissenschaftliche Forschungsanwendungen
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide has been widely used as a research tool to investigate the role of G9a and GLP in epigenetic regulation and various cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce cell differentiation, and modulate the expression of genes involved in neurogenesis and synaptic plasticity. This compound has also been used to study the epigenetic mechanisms underlying viral infections, such as HIV and herpes simplex virus.
Eigenschaften
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-13-5-4-6-15(11-13)21(26)25-19-12-14(9-10-16(19)22)20-23-17-7-2-3-8-18(17)24-20/h2-12H,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMDRCPLOMKOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.